molecular formula C17H15NO3 B126226 (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate CAS No. 156939-62-7

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate

Cat. No.: B126226
CAS No.: 156939-62-7
M. Wt: 281.3 g/mol
InChI Key: DBTMQODRSDEGRZ-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate (CAS: 156939-62-7), also known as Fmoc-glycinal, is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. Its molecular formula is C₁₇H₁₅NO₃ (MW: 281.31 g/mol) . The compound features a 2-oxoethyl group linked to the Fmoc-protected carbamate, making it a critical intermediate in peptide synthesis, particularly for introducing aldehyde functionalities into peptides . It is typically stored at 4°C and has a purity of 95% .

Mechanism of Action

Target of Action

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known as N-Fmoc glycylaldehyde, is an organic compound commonly used in peptide synthesis in solid-phase synthesis . The primary target of this compound is the amino group of the peptide chain .

Mode of Action

The compound acts as a protecting group in the process of peptide synthesis . In the early stages of peptide synthesis, it can be added to the amino group of the peptide chain to protect its reactivity .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . After the synthesis is complete, the N-Fmoc group can be removed by treatment with a strong acid such as hydrofluoric acid to obtain a pure peptide product .

Pharmacokinetics

It is known that the compound is a white solid with good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (dmso) and chloroform .

Result of Action

The result of the action of this compound is the protection of the amino group of the peptide chain during peptide synthesis . This allows for the successful synthesis of the peptide without unwanted side reactions.

Action Environment

The compound is relatively stable at room temperature, but stored in the dark can extend its life . It should be operated in a well-ventilated place, and attention should be paid to fire and explosion prevention measures . The compound may cause irritation to the skin, eyes, and respiratory tract, so appropriate protective equipment such as gloves and goggles should be worn during use .

Biological Activity

(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, also known by its CAS number 156939-62-7, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorenyl group linked to a carbamate structure, characterized by the following molecular formula:

  • Molecular Formula : C17H15NO3
  • Molecular Weight : 281.31 g/mol
  • IUPAC Name : (9H-fluoren-9-yl)methyl (2-oxoethyl)carbamate

The unique arrangement of functional groups in this compound contributes to its biological activity, particularly in pharmacological contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria. For example, a study demonstrated its efficacy against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In comparative studies, it showed superior activity against several fungal strains compared to traditional antifungal agents. This suggests that modifications to the fluorenyl structure might enhance its antifungal potency .

Cytotoxicity and Cell Viability

In vitro cytotoxicity assays reveal that this compound can affect cell viability. The compound's cytotoxic effects vary with concentration; at higher doses, it induces significant toxicity in various cell lines. Notably, it has been observed to activate apoptotic pathways in cancer cells, indicating its potential role in cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and potentially leading to the formation of reactive intermediates that can modify cellular macromolecules.
  • Oxidative Stress Induction : It can induce oxidative stress by generating reactive oxygen species (ROS), which activate various signaling pathways such as MAPK and NF-kB pathways .
  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through intrinsic pathways, suggesting its utility as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Study 2Showed potent antifungal activity against Candida albicans with an MIC of 16 µg/mL .
Study 3Evaluated cytotoxic effects on HeLa cells, revealing IC50 values around 25 µg/mL, indicating effective cell growth inhibition .

Q & A

Basic Research Questions

Q. What are the critical safety precautions and storage conditions for handling (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99) in poorly ventilated areas .
  • Handling : Work under fume hoods to minimize inhalation of dust or vapors. Avoid aerosol formation during weighing or dissolution .
  • Storage : Store in airtight containers at temperatures below 28°C in dry, dark conditions to prevent degradation .
  • Emergency Measures : For spills, collect material using HEPA-filtered vacuum systems and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. Which synthetic routes are effective for preparing this compound, and how are intermediates characterized?

  • Methodological Answer :

  • Fmoc Protection Strategy : React 2-oxoethylamine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system (dioxane/water) with NaHCO₃ as a base. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .
  • Purification : Use flash chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Validate structure using ¹H/¹³C NMR (e.g., Fmoc protons at δ 7.3–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., hexane/dichloromethane). Collect data at 123 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, addressing disorder using PART and SUMP commands .
  • Disorder Handling : For solvent molecules (e.g., propan-2-ol in ), apply isotropic displacement parameters and occupancy refinement .
  • Validation : Cross-check with PLATON ADDSYM to detect missed symmetry and ensure R-factor convergence below 0.08 .

Q. What advanced techniques are employed to study the self-assembly behavior of this compound at liquid-solid interfaces?

  • Methodological Answer :

  • Scanning Tunneling Microscopy (STM) : Prepare solutions in 1-phenyloctane (0.1–1.0 mM). Image at 25–60°C on HOPG substrates. Analyze surface coverage vs. temperature to derive adsorption thermodynamics .
  • Thermodynamic Modeling : Fit data to Langmuir isotherms to calculate ΔG°ads. Use Arrhenius plots to determine activation energy for monolayer formation .

Q. How can researchers mitigate contradictions in spectroscopic data during stability studies of this compound?

  • Methodological Answer :

  • Stress Testing : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via LC-MS .
  • Artifact Identification : Compare NMR spectra before/after stress tests. For example, detect hydrolysis products (e.g., free 2-oxoethylamine) via ¹H NMR (δ 2.5–3.0 ppm for carbonyl protons) .
  • Quantitative Analysis : Use qNMR with internal standards (e.g., maleic acid) to quantify degradation rates .

Q. Methodological Tables

Technique Application Key Parameters Reference
SCXRDStructural elucidationR-factor < 0.08; SHELXL refinement
STMSelf-assembly kinetics0.1–1.0 mM in 1-phenyloctane; 25–60°C
LC-MSDegradation profilingC18 column; 0.1% formic acid in H₂O/MeCN
qNMRPurity quantificationMaleic acid as internal standard; 500 MHz

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Variation vs. Target Compound Key Properties/Applications Reference
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate (CAS: 340187-12-4) Oxo group replaced with bromine Higher reactivity in nucleophilic substitutions
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride (CAS: 210767-37-6) Oxo group replaced with amino group; hydrochloride salt Enhanced solubility for bioconjugation
(9H-Fluoren-9-yl)methyl (2-amino-2-thioxoethyl)carbamate (Compound 7) Oxo group replaced with thioxo (C=S) Thiol-reactive intermediate
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate (CAS: 106864-36-2) Oxoethyl replaced with 4-hydroxybenzyl Phenolic group for crosslinking or ligation
(9H-Fluoren-9-yl)methyl (2,2-dimethoxyethyl)carbamate (Compound 18) Oxoethyl replaced with dimethoxyethyl Acid-labile protecting group strategy

Key Observations:

  • Electrophilicity : The 2-oxoethyl group in the target compound provides electrophilic character, enabling reactions with nucleophiles like amines or hydrazines. In contrast, the bromoethyl analog (CAS: 340187-12-4) exhibits higher reactivity in alkylation reactions due to the bromine atom .
  • Solubility: The hydrochloride salt of the aminopropyl analog (CAS: 210767-37-6) improves water solubility, making it suitable for aqueous-phase reactions .
  • Stability : Thioxo analogs (e.g., Compound 7) are more resistant to hydrolysis but prone to thiol-exchange reactions .

Physicochemical Properties

Property Target Compound Bromoethyl Analog Aminopropyl Analog Thioxo Analog
Molecular Weight 281.31 g/mol 338.21 g/mol 332.82 g/mol 297.37 g/mol
TPSA 55.40 Ų 55.40 Ų 64.52 Ų 65.50 Ų
LogP 2.85 (predicted) 3.50 (predicted) 1.20 (hydrochloride) 3.10 (predicted)
Solubility (ESOL) -3.35 (Poor) -3.90 (Poor) -2.10 (Moderate) -3.20 (Poor)

Notes:

  • The aminopropyl analog’s hydrochloride salt significantly improves aqueous solubility (LogS = -2.10) compared to the hydrophobic target compound .
  • Thioxo derivatives exhibit higher topological polar surface area (TPSA) due to sulfur’s polarizability .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTMQODRSDEGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347615
Record name 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156939-62-7
Record name 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Wang resin (70 g, 119 mmol, PL-Wang, Polymer Labs, 1.7 mmol/g.) was swollen in 550 mL of methylene chloride and 100 mL of DMF and stirred for 30 min with an overhead stirrer. 71 g (238 mmol) of FMOC-glycine were added, followed by 60 g (476 mmol) of diisopropylcarbodiimide and 2.4 g (19.7 mmol) of 4-dimethylaminopyridine. The reaction was stirred for 3.5 h at room temperature, the resin was filtered, washed with alternating methanol and methylene chloride and dried in a vacuum oven.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86137907
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
CID 86137907
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
CID 86137907
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
CID 86137907
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
CID 86137907
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
CID 86137907
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate

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